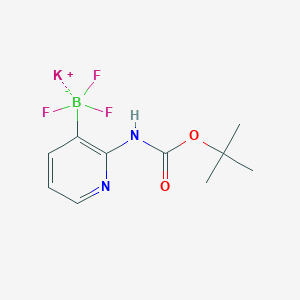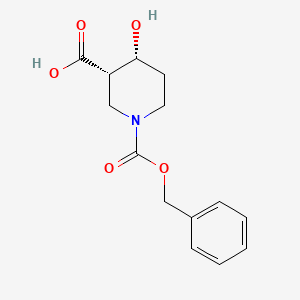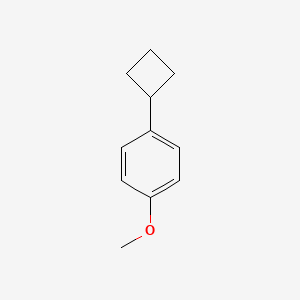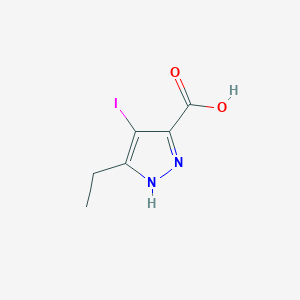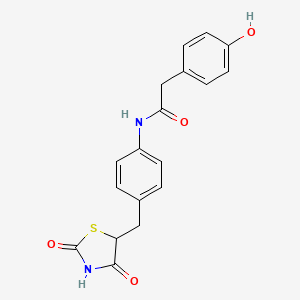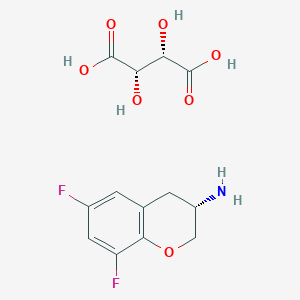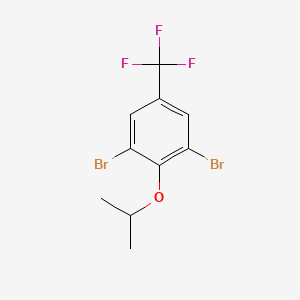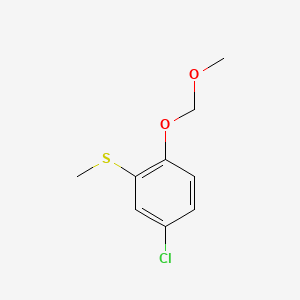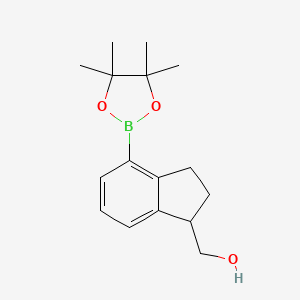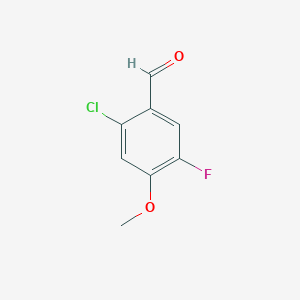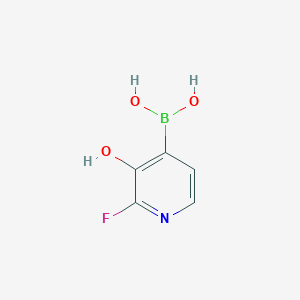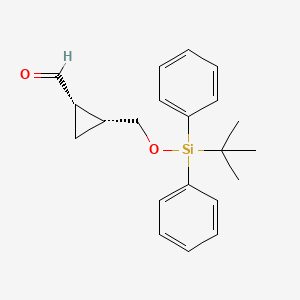![molecular formula C7H5BrN2O B14029231 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)
2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a bromine atom at the 2-position and a carbonyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE can be achieved through various methods. One common approach involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water under catalyst-free conditions . This method provides high yields and is environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by cyclization and functional group modifications. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The carbonyl group at the 4-position can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Applications De Recherche Scientifique
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Material Science: It is used in the synthesis of organic materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The inhibition of FGFRs can lead to the suppression of tumor cell proliferation and migration.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-PYRROLO[2,3-B]PYRIDINE: Another pyrrolopyridine derivative with potent FGFR inhibitory activity.
PYRAZOLO[3,4-B]PYRIDINES: Compounds with similar biological activities and applications in medicinal chemistry.
Uniqueness
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential as a scaffold for drug development make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
2-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h1-3,10H,(H,9,11) |
Clé InChI |
IVUSMZVFYQMBLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=C1NC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


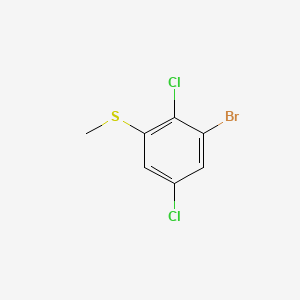
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
